molecular formula C8H7BBrFO4 B3241118 (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid CAS No. 1451391-94-8

(4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B3241118
CAS RN: 1451391-94-8
M. Wt: 276.85 g/mol
InChI Key: JWWWXGSGSHHRCJ-UHFFFAOYSA-N
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Description

This compound is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It is related to 2-fluoro-4-(methoxycarbonyl)phenylboronic acid and 3-fluoro-4-(methoxycarbonyl)phenylboronic acid , which are stored in a dark, dry place at room temperature .


Synthesis Analysis

The synthesis of similar boronic acids involves the catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of this compound is related to that of 2-fluoro-4-(methoxycarbonyl)phenylboronic acid and 3-fluoro-4-(methoxycarbonyl)phenylboronic acid . The InChI code for these compounds is 1S/C8H8BFO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3 .


Chemical Reactions Analysis

Boronic acids are used in various chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . They can also be used in the catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of 2-fluoro-4-(methoxycarbonyl)phenylboronic acid and 3-fluoro-4-(methoxycarbonyl)phenylboronic acid . These compounds are stored at room temperature .

Mechanism of Action

Target of Action

The primary target of (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, also known as 4-Bromo-3-ethoxycarbonyl-2-fuorophenylboronic acid, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable . Its stability is a key factor in its bioavailability, as it allows the compound to remain intact in the body for a longer period of time . These compounds are only marginally stable in water .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the Suzuki–Miyaura cross-coupling reaction . The compound’s action can also lead to the creation of a variety of functional groups .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . The rate of reaction of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

The safety and hazards associated with this compound are similar to those of 3-fluorophenylboronic acid . It is classified as causing serious eye irritation, respiratory irritation, and skin irritation .

Future Directions

The future directions in the research and application of boronic acids involve the development of new borane reagents and the exploration of new transformations . For instance, the protodeboronation of pinacol boronic esters was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

(4-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWWXGSGSHHRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)C(=O)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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